Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride
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Overview
Description
Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride is a chemical compound with the molecular structure consisting of a naphthalene ring substituted with an amino group and a butyrate ester. This compound is typically found as a white to pale yellow solid . It is used as an intermediate in various chemical syntheses and has applications in scientific research and industrial processes .
Preparation Methods
The synthesis of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives and butyric acid derivatives.
Reaction Conditions: The naphthalene derivative is first nitrated to introduce the amino group. This is followed by esterification with butyric acid to form the butyrate ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds to Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride include:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a similar naphthalene structure but with different functional groups.
Naphthoquinones: These are oxidation products of naphthalene derivatives and have different chemical properties and applications.
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
methyl 4-amino-4-naphthalen-1-ylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-18-15(17)10-9-14(16)13-8-4-6-11-5-2-3-7-12(11)13;/h2-8,14H,9-10,16H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZTZOWJSDIYKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373404 |
Source
|
Record name | Methyl 4-amino-4-(naphthalen-1-yl)butanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-01-0 |
Source
|
Record name | Methyl 4-amino-4-(naphthalen-1-yl)butanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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